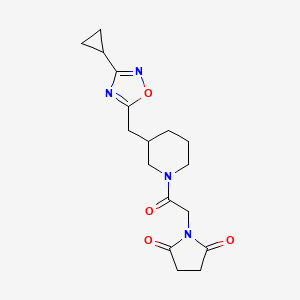

![molecular formula C22H22N2O6 B2531588 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-44-0](/img/structure/B2531588.png)

3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

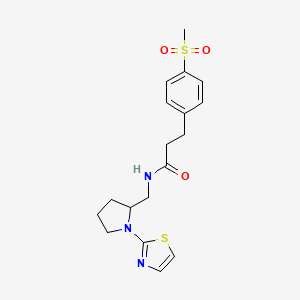

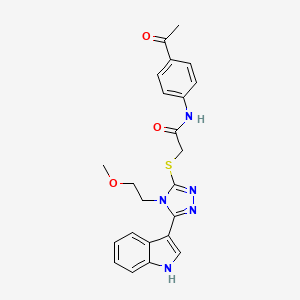

The compound "3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)" is a complex organic molecule that features a benzo[d][1,3]dioxole moiety linked to a bis(pyridin-2(1H)-one) structure. This type of compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The papers provided do not directly discuss this compound but offer insights into related structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related aromatic compounds involves the functionalization of benzoic acid derivatives. For instance, the synthesis of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates involves replacing hydroxyl hydrogens with benzyl and pyridyl moieties . Similarly, novel pyrrolidene dione derivatives with benzo[d][1,3]dioxol-5-yl groups have been synthesized and characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of a pyrrolidene dione derivative with benzo[d][1,3]dioxol-5-yl groups was confirmed through this method . Additionally, the molecular geometry and vibrational frequencies of a benzene derivative were calculated using density functional theory (DFT), which could be applied to the compound of interest to predict its structure and properties .

Chemical Reactions Analysis

The chemical reactions involving related compounds often include coordination to metal ions, as seen in the lanthanide coordination compounds . The reactivity of the benzo[d][1,3]dioxol-5-yl group in such contexts could provide insights into the potential reactions of the compound . Moreover, the cycloaddition reactions used to synthesize bis(arylmethanesulfonylpyrroles and pyrazoles) could be relevant for understanding the reactivity of the bis(pyridin-2(1H)-one) moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. The lanthanide complexes exhibit interesting photophysical properties, such as luminescence efficiencies and excited state lifetimes . The novel polyimides derived from pyridine-containing monomers show good solubility, thermal stability, and mechanical properties . These findings could inform the expected properties of the compound , such as its potential for forming coordination polymers or its thermal stability.

Aplicaciones Científicas De Investigación

Polymeric Material Development

Research in the field of polymeric materials has explored derivatives similar to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) for various applications. For instance, poly[bis(pyrrol-2-yl)arylenes], synthesized through electropolymerization from low oxidation potential monomers, including derivatives of bis(pyrrol-2-yl) arylenes, show promising electrical conductivity and stability. This development highlights potential applications in conducting polymers for electronic devices (Sotzing et al., 1996).

Photoluminescent Materials

Compounds structurally related to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) have been explored for their fluorescence properties, indicating their potential as organic light-emitting materials. For example, synthesis and fluorescence studies on bis(2,4,5-trisubstitutedoxazoles) have shown these compounds to be promising for use in organic light-emitting diodes (OLEDs), based on their photoluminescence characteristics (Sha Hong-bin, 2010).

Coordination Polymers

The synthesis of coordination polymers from derivatives of 3,5-dihydroxybenzoates, including compounds with structural similarities to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has been reported. These polymers, assembled with lanthanide ions, exhibit unique crystal structures and photophysical properties, showcasing the versatility of such compounds in material science and photophysical research (Sivakumar et al., 2011).

Molecular Electronics

Research into diiron(III) complexes of tridentate 3N ligands, which bear functional resemblance to 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has shown the effect of capping ligands on the hydroxylation of alkanes. This study provides insights into the catalytic properties of such complexes, suggesting applications in molecular electronics and catalysis (Sankaralingam & Palaniandavar, 2014).

Advanced Polymer Synthesis

Innovations in polymer chemistry have explored the synthesis of novel soluble aromatic polyesters with pendant cyano groups, utilizing precursors that share functional groups with 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one). These developments underscore the potential for creating advanced polymeric materials with enhanced thermal stability and solubility, relevant for a wide range of industrial applications (Yikai Yu et al., 2009).

Direcciones Futuras

The future directions for these compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . They may also serve as a template for the design of new approaches with good simplicity, sensitivity, and selectivity for the detection of Pb2+ .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Pharmacokinetics

The compound’s solubility, stability, and vapor pressure suggest that it may have certain bioavailability characteristics .

Result of Action

The compound has shown potent activities against certain cancer cell lines. For instance, similar compounds have shown inhibitory activity against HeLa and A549 cell lines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been reported to be stable at room temperature in closed containers under normal storage and handling conditions. It may discolor on exposure to air and light .

Propiedades

IUPAC Name |

3-[1,3-benzodioxol-5-yl-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-11-7-14(25)19(21(27)23(11)3)18(13-5-6-16-17(9-13)30-10-29-16)20-15(26)8-12(2)24(4)22(20)28/h5-9,18,25-26H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBZXRCBNLPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)